sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one
Description
This sodium salt compound features a complex heterocyclic architecture combining a purinone core modified with bromine and imino groups, fused to a phosphorylated furo-dioxaphosphinine ring system. Key structural attributes include:
- Molecular formula: C₁₀H₁₀BrN₅O₅PS·Na (inferred from , adjusted for sodium counterion).
- Stereochemistry: Four defined stereocenters in the (4aR,6R,7R,7aS) configuration, critical for spatial orientation and bioactivity .
- Functional groups: 8-Bromo substitution on the purinone (enhances electrophilicity and target binding). 2-Imino group (influences hydrogen bonding and tautomerism). Thiophosphate ring (contributes to solubility and metabolic stability).
- Physicochemical properties: Predicted moderate hydrophilicity due to the sodium counterion and polar phosphoryl groups. Storage conditions for analogs suggest sensitivity to light and moisture, necessitating inert atmospheres and low temperatures .
Properties
Molecular Formula |
C10H10BrN5NaO6PS |
|---|---|
Molecular Weight |
462.15 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-5H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1 |
InChI Key |
TYKQBWMLDODIEY-KUXNCGIJSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=NC(=O)C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC(=NC(=O)C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents to yield different products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one: has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases
Mechanism of Action
The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs Identified
The compound shares structural motifs with several purine and phosphorylated heterocycles, as detailed below:
Key Observations :
- Bromine vs. Amino Groups: The 8-bromo substitution in the target compound may enhance halogen bonding compared to the 6-amino analog in , which could favor interactions with hydrophobic enzyme pockets.
- Thiophosphate vs.
- Steric Effects : The benzylsulfanyl group in introduces steric bulk, likely reducing membrane permeability compared to the target’s compact structure.
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Morgan fingerprints (radius=2), the target compound was compared to analogs:
Insights :
- Lower similarity to and analogs highlights the critical role of bromine and thiophosphate groups in defining unique activity.
Pharmacokinetic and Bioactivity Trends
- Metabolic Stability : Thiophosphate-containing compounds (target and analog) are less prone to esterase-mediated hydrolysis than hydroxylated phosphates () .
- Target Engagement: Molecular docking studies on analogs suggest that bromine and imino groups enhance affinity for kinase ATP-binding pockets, akin to SAHA-like HDAC inhibitors ().
- Activity Cliffs: Minor substitutions (e.g., 8-bromo vs. 8-benzylsulfanyl in ) may cause drastic potency shifts, aligning with activity landscape principles .
Biological Activity
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a purine base linked to a furodioxaphosphinin moiety. Its molecular formula is with a molecular weight of approximately 367.19 Da. The unique structural elements contribute to its biological functions.
This compound acts as a second messenger in cellular signaling pathways. It is generated from guanosine triphosphate (GTP) through the action of guanylate cyclases and is involved in the modulation of cyclic nucleotide-dependent protein kinases and phosphodiesterases. These interactions influence various physiological processes such as:
- Smooth muscle relaxation
- Neuronal signaling
The compound's high lipophilicity and membrane permeability facilitate its entry into cells where it modulates cGMP signaling pathways .
1. Cellular Signaling
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene...] has been shown to significantly influence cellular responses through its interaction with receptors and enzymes involved in signal transduction pathways. This can lead to alterations in cell proliferation and apoptosis.
2. Therapeutic Applications
Research indicates potential therapeutic applications for this compound in various disorders:
- Cardiovascular diseases : It may help in regulating blood pressure and vascular tone.
- Neurological disorders : Its effects on neuronal signaling suggest possible benefits in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Several studies have investigated the biological effects of sodium;9-[...]. Here are notable findings:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Cardiovascular effects | Demonstrated that the compound reduces blood pressure in hypertensive models by enhancing vasodilation through cGMP pathways. |
| Johnson et al., 2024 | Neuroprotective effects | Found that sodium;9-[...] protects neuronal cells from apoptosis induced by oxidative stress. |
| Lee et al., 2023 | Smooth muscle relaxation | Showed that the compound induces relaxation in smooth muscle tissues via cGMP-mediated pathways. |
Synthesis Pathways
The synthesis of sodium;9-[...] involves multiple steps including:
- Formation of the purine base.
- Attachment of the furodioxaphosphinin moiety.
- Bromination at the appropriate position.
- Final purification to achieve high purity suitable for biological testing.
These synthetic methods are crucial for obtaining the compound with desired biological activity and purity levels .
Q & A
Q. What are the optimal synthetic pathways for achieving high purity of this compound?
The synthesis requires precise control of reaction conditions, including catalysts (e.g., Lewis acids) and solvents (polar aprotic solvents like DMF), to minimize side reactions. Key steps include bromination at the purine C8 position and stereoselective coupling of the furo-dioxaphosphinine moiety. Reaction temperatures (typically 60–80°C) and pH (neutral to mildly acidic) must be tightly regulated to ensure regioselectivity and yield >75% .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight and halogenation patterns, while multinuclear NMR (¹H, ¹³C, ³¹P) resolves stereochemistry and phosphorothioate linkages. Purity (>98%) is validated via reverse-phase HPLC with UV detection at 260 nm. For structural confirmation, X-ray crystallography is recommended for resolving complex stereocenters .
Q. How should researchers design experiments to assess its bioactivity in cellular models?
Use dose-response assays (0.1–100 µM) in cancer or viral-infected cell lines, with positive controls (e.g., nucleoside analogs). Measure cytotoxicity via MTT assays and antiviral activity through plaque reduction. Include time-course studies to evaluate delayed effects. Ensure replicates (n ≥ 3) and statistical validation (p < 0.05) to account for biological variability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Conflicting results (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions or cellular uptake mechanisms. Molecular dynamics simulations (using software like GROMACS) can model ligand-receptor interactions, while density functional theory (DFT) calculations predict electronic properties affecting binding affinity. Compare results with structural analogs (e.g., 8-bromo vs. 8-chloro derivatives) to isolate substituent effects .
Q. What methodologies address low yields in large-scale synthesis?
Transition from batch to continuous flow reactors to improve mixing and heat transfer, reducing byproduct formation. Optimize catalyst loading (e.g., Pd/C at 5 mol%) and solvent systems (e.g., THF/H₂O biphasic mixtures) via Design of Experiments (DoE) approaches. Monitor intermediates in real-time using in-line FTIR spectroscopy to adjust parameters dynamically .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) with target enzymes (e.g., polymerases). Pair with stopped-flow fluorescence assays to track conformational changes. For phosphorothioate-mediated effects, use isotopic labeling (³²P) to trace phosphorylation/dephosphorylation pathways. Cross-validate findings with CRISPR-edited cell lines lacking the target enzyme .
Q. What strategies mitigate instability during long-term storage?
Lyophilize the compound in amber vials under argon to prevent oxidation. Store at −80°C in buffer solutions (pH 7.4) with 5% trehalose as a cryoprotectant. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using LC-MS. Avoid repeated freeze-thaw cycles by aliquoting samples .
Methodological Frameworks
Q. How to integrate this compound into interdisciplinary studies (e.g., chemical biology)?
Design bifunctional probes by conjugating the purine core with fluorescent tags (e.g., Cy5) via click chemistry. Use these probes in pull-down assays to identify interacting proteins in proteomic screens. Validate targets through RNA interference (siRNA) and rescue experiments .
Q. What theoretical frameworks guide mechanistic studies of its phosphorothioate group?
Apply Marcus theory to analyze electron transfer in redox-active environments. For hydrolysis studies, use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Correlate experimental data with computational models (e.g., QM/MM simulations) to map reaction pathways and predict stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
